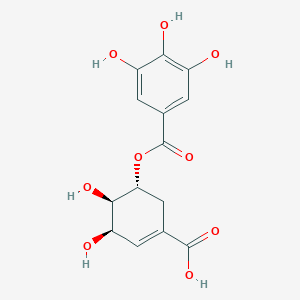
5-Galloylshikimic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Galloylshikimic acid is a natural product found in Castanopsis sieboldii, Mallotus japonicus, and other organisms with data available.
科学的研究の応用
Pharmacological Properties
5-Galloylshikimic acid exhibits a range of pharmacological effects that make it a candidate for therapeutic applications.
Antioxidant Activity
5-GSA has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that 5-GSA contributes to the antioxidant capacity of plant extracts, enhancing their protective effects against oxidative damage .
Anticancer Effects
Research indicates that 5-GSA may have anticancer properties. It has been found to induce apoptosis in cancer cells by modulating cell cycle progression and activating apoptotic pathways. For instance, studies on Haritaki churna aqueous extract (HCAE), which contains 5-GSA, demonstrated its ability to inhibit the growth of colorectal cancer cells by inducing cell cycle arrest and apoptosis .
Antibacterial Activity
5-GSA has shown promising antibacterial activity against various pathogens. A study investigating extracts from Erodium cicutarium identified galloylshikimic acid as a key compound responsible for its antibacterial effects. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .
Modulation of Signaling Pathways
5-GSA influences several signaling pathways involved in cell proliferation and apoptosis. It has been reported to affect the expression levels of cyclins and apoptotic proteins, thereby altering the cell cycle dynamics in cancer cells .
Interaction with Cellular Components
The compound interacts with cellular components such as DNA and proteins, leading to changes in cellular functions. For example, it can induce DNA fragmentation in cancer cells, a hallmark of apoptosis .
Potential Applications
Given its biological activities, 5-GSA has potential applications across various domains.
Pharmaceutical Development
The antioxidant and anticancer properties of 5-GSA make it a candidate for drug development aimed at treating oxidative stress-related diseases and cancers. Its ability to induce apoptosis selectively in cancer cells could lead to the formulation of targeted therapies.
Food Industry
Incorporating 5-GSA into food products could enhance their health benefits due to its antioxidant properties. It can be used as a natural preservative to extend shelf life while providing health benefits associated with antioxidant consumption.
Agricultural Applications
Due to its antibacterial properties, 5-GSA could be explored as a natural pesticide or growth enhancer in agriculture, promoting plant health while minimizing chemical pesticide use.
Case Studies
Several studies provide insights into the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| PLOS One | Anti-cancer activity | Demonstrated that HCAE containing 5-GSA inhibited colorectal cancer cell viability with an IC50 range of 50–97 μg/ml . |
| MDPI | Antioxidant properties | Showed that 5-GSA contributes significantly to the antioxidant capacity of plant extracts . |
| PMC | Antibacterial activity | Identified as a major active component responsible for antibacterial effects against multiple bacterial strains . |
特性
CAS番号 |
95719-51-0 |
|---|---|
分子式 |
C14H14O9 |
分子量 |
326.25 g/mol |
IUPAC名 |
(3R,4R,5R)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H14O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-3,9-10,12,15-19H,4H2,(H,20,21)/t9-,10-,12-/m1/s1 |
InChIキー |
NTNQTAISNHFKRA-CKYFFXLPSA-N |
SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O |
異性体SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O |
正規SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















